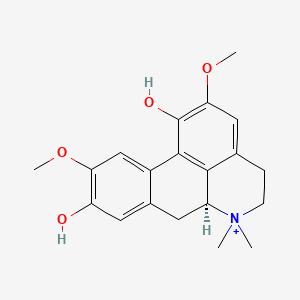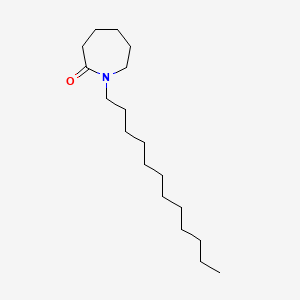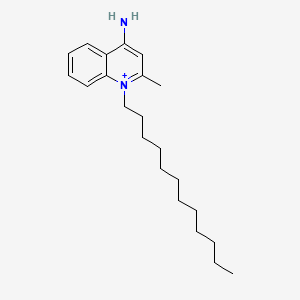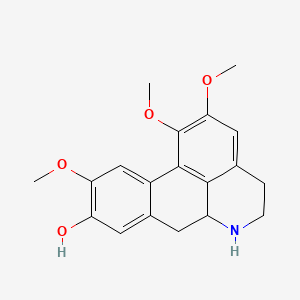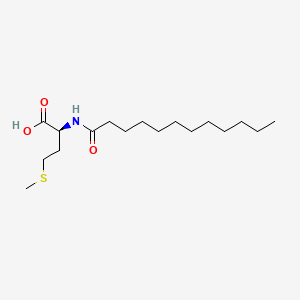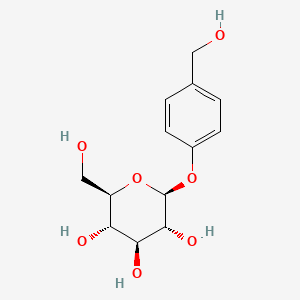
天麻
描述
Gastrodin is a chemical compound which is the glucoside of gastrodigenin . It has been isolated from the orchid Gastrodia elata and from the rhizome of Galeola faberi . It can also be produced by biotransformation of 4-hydroxybenzaldehyde by Datura tatula cell cultures .
Synthesis Analysis
Gastrodin can be synthesized via biotransformation of microorganism using p-hydroxybenzaldehyde as substrate . A strain of Rhizopus chinensis Staito AS3. 1165 which has the capability of biotransforming p-hydroxybenzaldehyde into gastrodin was screened from 50 strains of microorganisms .
Molecular Structure Analysis
Gastrodin is a significant phenolic glycoside constituent with a molecular weight of 286.28 Da, chemically identified as 4-(hydroxymethyl)phenyl β-D-glucopyranoside (C13H18O7) .
Chemical Reactions Analysis
Gastrodin has been reported to confer protection against paraquat-induced mitochondrial damage in SH-SY5Y cells . It also has significant anti-inflammatory, antioxidant, neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects .
Physical And Chemical Properties Analysis
Gastrodin is a glycoside . It has a chemical formula of C13H18O7 and a molar mass of 286.280 g·mol−1 .
科学研究应用
Neurological Disease Treatment
Gastrodin exhibits significant potential in treating neurological disorders due to its neuroprotective and neurotrophic properties. It has been shown to promote the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase receptor B, which are crucial for neuronal survival and plasticity . This makes it a promising candidate for the treatment of conditions like dementia , depression , Parkinson’s disease , epilepsy , and migraines .
Cardiovascular Disease Management
Studies have demonstrated that Gastrodin can effectively dilate blood vessels , improve myocardial microcirculation, and enhance the body’s ability to resist hypoxia . These properties suggest that Gastrodin could be beneficial in managing cardiovascular diseases by improving blood flow and reducing the risk of ischemic events.
Anti-inflammatory and Antioxidant Effects
Gastrodin has shown significant anti-inflammatory and antioxidant effects, which are vital in the treatment of chronic diseases where inflammation and oxidative stress play a key role. Its ability to modulate various signaling pathways, including Nrf2 and NF-κB, underlines its potential as a therapeutic agent in conditions characterized by inflammation and oxidative damage .
Endocrine and Metabolic Disorders
The compound has been found to have blood sugar-lowering and lipid-regulating effects, making it a valuable substance for research into endocrine and metabolic disorders such as diabetes and dyslipidemia . Gastrodin’s impact on signaling pathways like PI3K/AKT and AMPK suggests its utility in modulating metabolic processes .
Osteoporosis and Bone Regeneration
Recent research has uncovered Gastrodin’s potential in osteoporosis treatment and bone regeneration . Its effects on bone health are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, Gastrodin may enhance osseointegration, which is crucial for the success of dental implants and other orthopedic applications .
Hepatoprotective Effects
Gastrodin also shows promise in protecting the liver and treating liver diseases. Its pharmacological activity in this area is linked to its ability to regulate enzymes and pathways involved in liver function, offering a protective effect against various forms of hepatic injury .
作用机制
Target of Action
Gastrodin, a main bioactive component of the traditional Chinese medicine Gastrodia elata Blume, has been shown to have extensive pharmacological activity . It primarily targets the nervous system, where it exhibits prominent neuroprotective effects . It has been found to promote the expression of Brain-Derived Neurotrophic Factor (BDNF) and tyrosine kinase receptor B .
Mode of Action
Gastrodin interacts with its targets to induce a range of changes. It can improve striatal neuronal degeneration in the hippocampus of streptozotocin (STZ)-induced diabetic rats by activating the extracellular signal-regulated protein kinase 1/2 (MEK1/2) and ERK1/2 signaling pathways .
Biochemical Pathways
Gastrodin’s mechanism of action involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . These pathways play crucial roles in anti-inflammatory, antioxidant, neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects .
Pharmacokinetics
The pharmacokinetic characteristics of Gastrodin comply with the mono-compartment model and two-compartment model . After intragastric administration to rats, the maximum concentration (Cmax) of Gastrodin in the blood was reached at 0.38 hours (tmax), with a half-life (t1/2) of 1.43 hours . The absolute bioavailability was found to be 33.94±3.67% , indicating that Gastrodin can be effectively absorbed into the bloodstream.
Result of Action
Gastrodin has significant effects at the molecular and cellular levels. It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, Gastrodin can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .
安全和危害
未来方向
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSUZTXKPLAPR-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978086 | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrodin | |
CAS RN |
62499-27-8 | |
| Record name | Gastrodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gastrodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62499-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GASTRODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



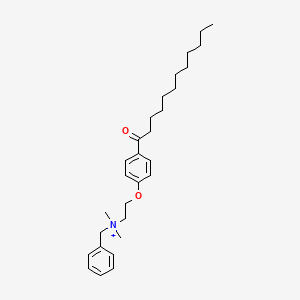
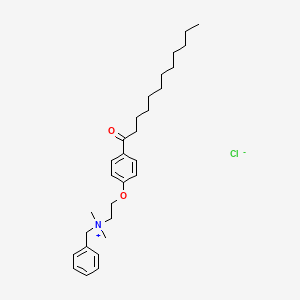
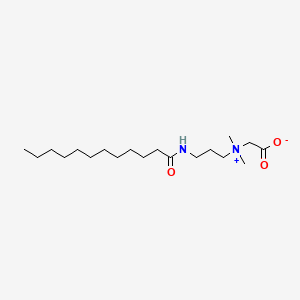
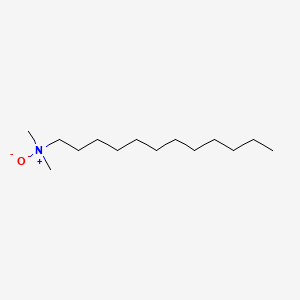
![(1S,2R,4S,6R,7S)-6-Bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane](/img/structure/B1674559.png)


